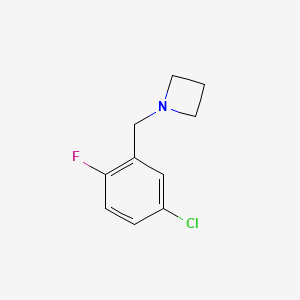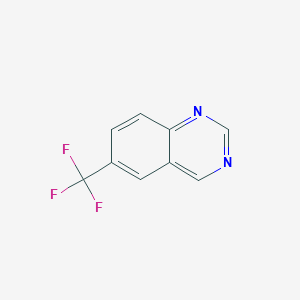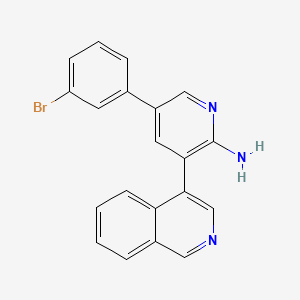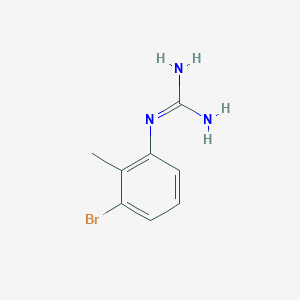
1-(3-Bromo-2-methylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-methylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form stable complexes with various molecules. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety. The molecular formula of this compound is C8H10BrN3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methylphenyl)guanidine typically involves the reaction of 3-bromo-2-methylaniline with cyanamide in the presence of a catalyst. The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired guanidine derivative. Transition-metal-catalyzed guanylation reactions are also employed, where amines react with carbodiimides to form guanidines .
Industrial Production Methods
Industrial production of guanidines, including this compound, often utilizes scalable catalytic processes. These methods ensure high yields and purity of the final product. Catalysts such as scandium triflate and ytterbium triflate are commonly used to facilitate the guanylation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted guanidines, oxidized or reduced derivatives, and coupled products with extended carbon chains.
Applications De Recherche Scientifique
1-(3-Bromo-2-methylphenyl)guanidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions. The bromine and methyl groups contribute to the compound’s specificity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromo-2-methylphenyl)guanidine
- 1-(3-Chloro-2-methylphenyl)guanidine
- 1-(3-Bromo-4-methylphenyl)guanidine
Uniqueness
1-(3-Bromo-2-methylphenyl)guanidine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This positioning influences its reactivity and binding properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C8H10BrN3 |
|---|---|
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
2-(3-bromo-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Clé InChI |
IZVRWKMMTMTYHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682022.png)


![2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)
![6,6-Difluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13682039.png)
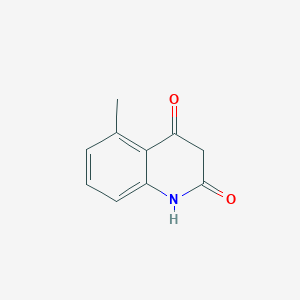
![Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate](/img/structure/B13682054.png)
![1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682067.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B13682075.png)
